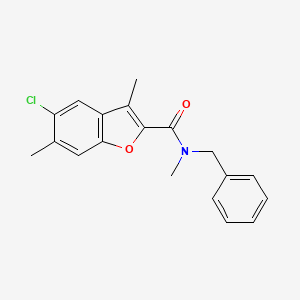
(6-bromo(2-naphthyloxy))-N,N-dibenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-bromo(2-naphthyloxy))-N,N-dibenzamide is a synthetic organic compound that features a brominated naphthalene moiety linked to a dibenzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo(2-naphthyloxy))-N,N-dibenzamide typically involves the following steps:
Preparation of 6-bromo-2-naphthol: This can be achieved by bromination of 2-naphthol using bromine in an appropriate solvent.
Formation of (6-bromo-2-naphthyloxy)acetate: The 6-bromo-2-naphthol is then reacted with bromoacetic acid ethyl ester in the presence of a base such as cesium carbonate in dimethylformamide (DMF) at room temperature.
Synthesis of this compound: The (6-bromo-2-naphthyloxy)acetate is then subjected to further reactions to introduce the dibenzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(6-bromo(2-naphthyloxy))-N,N-dibenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed to form corresponding acids or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
(6-bromo(2-naphthyloxy))-N,N-dibenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be utilized in the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of (6-bromo(2-naphthyloxy))-N,N-dibenzamide involves its interaction with specific molecular targets. The brominated naphthalene moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The dibenzamide structure can also play a role in binding to specific sites on proteins or other biomolecules, affecting their function.
類似化合物との比較
Similar Compounds
- 6-bromo-2-naphthyl β-D-glucopyranoside
- 6-bromo-2-naphthyl β-D-galactoside
- ethyl 2-(6-bromo-2-naphthyloxy)acetate
Uniqueness
(6-bromo(2-naphthyloxy))-N,N-dibenzamide is unique due to its specific combination of a brominated naphthalene moiety and a dibenzamide structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C23H16BrNO2 |
|---|---|
分子量 |
418.3 g/mol |
IUPAC名 |
(6-bromonaphthalen-2-yl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C23H16BrNO2/c24-19-13-11-18-16-22(14-12-17(18)15-19)27-23(26)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16H |
InChIキー |
JHOWALJLVGITEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-butylphenyl)acetamide](/img/structure/B12134413.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide](/img/structure/B12134426.png)

![4-[2-(4-Prop-2-enyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide](/img/structure/B12134434.png)
![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12134449.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B12134457.png)
![N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B12134461.png)
![3-(2,4-Dichlorophenyl)-5-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12134463.png)

![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12134480.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12134489.png)
![(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B12134494.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12134505.png)
